Apricitabine
Apricitabine
Apricitabine has been used in trials studying the treatment of HIV Infections.
Apricitabine is a cytidine analogue and nucleoside reverse transcriptase inhibitor (NRTI) with anti-HIV activity. Apricitabine is effective against nucleoside-resistant HIV.
Apricitabine is a cytidine analogue and nucleoside reverse transcriptase inhibitor (NRTI) with anti-HIV activity. Apricitabine is effective against nucleoside-resistant HIV.
Brand Name:
Vulcanchem
CAS No.:
160707-69-7
VCID:
VC0519172
InChI:
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1
SMILES:
C1C(SC(O1)CO)N2C=CC(=NC2=O)N
Molecular Formula:
C8H11N3O3S
Molecular Weight:
229.26 g/mol
Apricitabine
CAS No.: 160707-69-7
Inhibitors
VCID: VC0519172
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Apricitabine has been used in trials studying the treatment of HIV Infections. Apricitabine is a cytidine analogue and nucleoside reverse transcriptase inhibitor (NRTI) with anti-HIV activity. Apricitabine is effective against nucleoside-resistant HIV. |
---|---|
CAS No. | 160707-69-7 |
Product Name | Apricitabine |
Molecular Formula | C8H11N3O3S |
Molecular Weight | 229.26 g/mol |
IUPAC Name | 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 |
Standard InChIKey | RYMCFYKJDVMSIR-RNFRBKRXSA-N |
Isomeric SMILES | C1[C@@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N |
SMILES | C1C(SC(O1)CO)N2C=CC(=NC2=O)N |
Canonical SMILES | C1C(SC(O1)CO)N2C=CC(=NC2=O)N |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Apricitabine; (-)-BCH-10652; (-)-dOTC; AVX-754; BCH-10618; SPD-754; (-)-BCH10652; AVX754; BCH10618; SPD754. |
Reference | 1: Babayeva M, Cox S, White MP, Taft DR. Renal excretion of apricitabine in rats: ex vivo and in vivo studies. Eur J Drug Metab Pharmacokinet. 2011 Sep;36(3):141-50. doi: 10.1007/s13318-011-0038-9. Epub 2011 Apr 6. PubMed PMID: 21744041. 2: Cahn P, Altclas J, Martins M, Losso M, Cassetti I, Cooper DA, Cox S. Antiviral activity of apricitabine in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy. HIV Med. 2011 Jul;12(6):334-42. doi: 10.1111/j.1468-1293.2010.00887.x. Epub 2010 Nov 3. PubMed PMID: 21054750. 3: Cahn P, Wainberg MA. Resistance profile of the new nucleoside reverse transcriptase inhibitor apricitabine. J Antimicrob Chemother. 2010 Feb;65(2):213-7. doi: 10.1093/jac/dkp422. Epub 2009 Dec 9. Review. PubMed PMID: 20007333. 4: Cox S, Southby J, Linet O, Tackwell K, Borin M, Perry K. Comparison of the pharmacokinetics of apricitabine in the presence and absence of ritonavir-boosted tipranavir: a phase I, open-label, controlled, single-centre study. Clin Drug Investig. 2009;29(11):721-8. doi: 10.2165/11319890-000000000-00000. PubMed PMID: 19813775. 5: Gaffney MM, Belliveau PP, Spooner LM. Apricitabine: a nucleoside reverse transcriptase inhibitor for HIV infection. Ann Pharmacother. 2009 Oct;43(10):1676-83. doi: 10.1345/aph.1M160. Epub 2009 Sep 8. Review. PubMed PMID: 19737995. 6: Cox S, Southby J. Apricitabine--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs. Expert Opin Investig Drugs. 2009 Feb;18(2):199-209. doi: 10.1517/13543780802641337 . Review. PubMed PMID: 19236266. 7: Oliveira M, Moisi D, Spira B, Cox S, Brenner BG, Wainberg MA. Apricitabine does not select additional drug resistance mutations in tissue culture in human immunodeficiency virus type 1 variants containing K65R, M184V, or M184V plus thymidine analogue mutations. Antimicrob Agents Chemother. 2009 Apr;53(4):1683-5. doi: 10.1128/AAC.01168-08. Epub 2009 Feb 17. PubMed PMID: 19223637; PubMed Central PMCID: PMC2663123. 8: Dalton P. Apricitabine continues to show good results. Proj Inf Perspect. 2008 Sep;(46):12. PubMed PMID: 19043879. 9: Holdich T, Sawyer J. Influence of food on the pharmacokinetics of apricitabine, a novel deoxycytidine analogue reverse transcriptase inhibitor. Expert Opin Pharmacother. 2008 Aug;9(12):2021-5. doi: 10.1517/14656566.9.12.2021 . PubMed PMID: 18671458. 10: Shiveley L, Struthers-Semple C, Cox S, Sawyer J. Pharmacokinetics of apricitabine, a novel nucleoside reverse transcriptase inhibitor, in healthy volunteers treated with trimethoprim-sulphamethoxazole. J Clin Pharm Ther. 2008 Feb;33(1):45-54. doi: 10.1111/j.1365-2710.2008.00889.x. PubMed PMID: 18211616. 11: Cahn P, Rolon M, Cassetti I, Shiveley L, Holdich T, Sawyer J. Multiple-dose pharmacokinetics of apricitabine, a novel nucleoside reverse transcriptase inhibitor, in patients with HIV-1 infection. Clin Drug Investig. 2008;28(2):129-38. PubMed PMID: 18211121. 12: de Baar MP, de Rooij ER, Smolders KG, van Schijndel HB, Timmermans EC, Bethell R. Effects of apricitabine and other nucleoside reverse transcriptase inhibitors on replication of mitochondrial DNA in HepG2 cells. Antiviral Res. 2007 Oct;76(1):68-74. Epub 2007 Jun 21. PubMed PMID: 17628710. 13: Frankel FA, Coutsinos D, Xu H, Wainberg MA. Kinetics of inhibition of HIV type 1 reverse transcriptase-bearing NRTI-associated mutations by apricitabine triphosphate. Antivir Chem Chemother. 2007;18(2):93-101. PubMed PMID: 17542154. 14: Wainberg MA, Cahn P, Bethell RC, Sawyer J, Cox S. Apricitabine: a novel deoxycytidine analogue nucleoside reverse transcriptase inhibitor for the treatment of nucleoside-resistant HIV infection. Antivir Chem Chemother. 2007;18(2):61-70. Review. PubMed PMID: 17542150. 15: Bethell R, De Muys J, Lippens J, Richard A, Hamelin B, Ren C, Collins P. In vitro interactions between apricitabine and other deoxycytidine analogues. Antimicrob Agents Chemother. 2007 Aug;51(8):2948-53. Epub 2007 May 21. PubMed PMID: 17517847; PubMed Central PMCID: PMC1932514. 16: Holdich T, Shiveley LA, Sawyer J. Effect of Lamivudine on the plasma and intracellular pharmacokinetics of apricitabine, a novel nucleoside reverse transcriptase inhibitor, in healthy volunteers. Antimicrob Agents Chemother. 2007 Aug;51(8):2943-7. Epub 2007 Jan 22. PubMed PMID: 17242147; PubMed Central PMCID: PMC1932547. 17: Holdich T, Shiveley L, Sawyer J. Pharmacokinetics of single oral doses of apricitabine, a novel deoxycytidine analogue reverse transcriptase inhibitor, in healthy volunteers. Clin Drug Investig. 2006;26(5):279-86. PubMed PMID: 17163261. 18: Nakatani-Freshwater T, Babayeva M, Dontabhaktuni A, Taft DR. Effects of trimethoprim on the clearance of apricitabine, a deoxycytidine analog reverse transcriptase inhibitor, and Lamivudine in the isolated perfused rat kidney. J Pharmacol Exp Ther. 2006 Nov;319(2):941-7. Epub 2006 Aug 22. PubMed PMID: 16926264. 19: Cahn P, Cassetti I, Wood R, Phanuphak P, Shiveley L, Bethell RC, Sawyer J. Efficacy and tolerability of 10-day monotherapy with apricitabine in antiretroviral-naive, HIV-infected patients. AIDS. 2006 Jun 12;20(9):1261-8. PubMed PMID: 16816554. |
PubChem Compound | 455041 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume